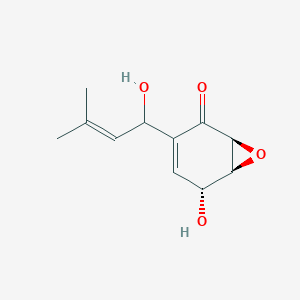

Panepoxydone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

31298-54-1 |

|---|---|

Fórmula molecular |

C11H14O4 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

(1S,5R,6S)-5-hydroxy-3-[(1S)-1-hydroxy-3-methylbut-2-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8+,10-,11+/m0/s1 |

Clave InChI |

MBXKEYXHJAZKBP-GISOBZBCSA-N |

SMILES |

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C |

SMILES isomérico |

CC(=C[C@@H](C1=C[C@H]([C@H]2[C@@H](C1=O)O2)O)O)C |

SMILES canónico |

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C |

Apariencia |

Solid powder |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one panepoxydone |

Origen del producto |

United States |

Foundational & Exploratory

Panepoxydone's Mechanism of Action in NF-κB Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepoxydone, a natural fungal metabolite, has emerged as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell proliferation and survival. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its inhibitory effects on the NF-κB pathway. It consolidates quantitative data from various studies, details key experimental protocols for assessing its activity, and provides visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Nuclear factor-kappa B (NF-κB) represents a family of inducible transcription factors that play a pivotal role in a wide array of physiological and pathological processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific NF-κB inhibitors is a significant focus of therapeutic research.

This compound, a secondary metabolite isolated from fungi of the Lentinus and Panus genera, has been identified as a potent anti-inflammatory and anti-tumor agent.[1][2] Its therapeutic potential stems from its ability to specifically target and inhibit the NF-κB signaling cascade. This guide will elucidate the precise molecular mechanism of this compound's action, providing a valuable resource for scientists working on the development of novel NF-κB-targeted therapies.

Mechanism of Action: Inhibition of IκBα Phosphorylation

The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), allowing its translocation from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory and pro-survival genes.[3][4][5]

This compound's primary mechanism of action is the inhibition of IκBα phosphorylation.[1][6][7] By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation. This results in the continued sequestration of NF-κB in the cytoplasm in an inactive complex with IκBα.[3][4][8] Consequently, the nuclear translocation of NF-κB and the subsequent activation of its target genes are suppressed.[8]

dot

Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Quantitative Data Summary

The inhibitory activity of this compound on the NF-κB pathway has been quantified in several studies. The following table summarizes the key findings, including IC50 values for NF-κB inhibition and effects on cell viability in various cell lines.

| Parameter | Cell Line | Stimulus | IC50 Value | Reference |

| NF-κB Reporter Gene Activity | COS-7 | TPA, TNF-α, Okadaic Acid | 1.5-2 µg/mL (7.15-9.52 µM) | [7] |

| hTNF-α Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/mL | [6] |

| IL-8 Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/mL | [6] |

| NF-κB Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/mL | [6] |

| Cell Viability | MCF-7 (Breast Cancer) | - | ~25 µM | [8] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | - | ~20 µM | [8] |

| Cell Viability | MDA-MB-468 (Breast Cancer) | - | ~15 µM | [8] |

| Cell Viability | MDA-MB-453 (Breast Cancer) | - | ~10 µM | [8] |

| NO Production | RAW 264.7 | LPS | 4.3 - 30.1 µM (for derivatives) | [2] |

TPA: 12-O-tetradecanoylphorbol-13-acetate; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide; IL-8: Interleukin-8.

Key Experimental Protocols

The investigation of this compound's effect on the NF-κB pathway relies on several key molecular and cellular biology techniques. Detailed methodologies for these assays are crucial for the reproducibility and validation of findings.

Western Blot Analysis for IκBα Phosphorylation and Degradation

Objective: To determine the effect of this compound on the phosphorylation and total protein levels of IκBα.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., breast cancer cell lines MCF-7, MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[8] A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities to determine the relative levels of p-IκBα and total IκBα. A decrease in the p-IκBα/IκBα ratio with increasing this compound concentration indicates inhibition of IκBα phosphorylation.[8][9]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Objective: To assess the effect of this compound on the DNA binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Treat cells with this compound and a stimulant (e.g., TNF-α) to induce NF-κB activation. Isolate nuclear extracts from the treated and control cells.[10][11]

-

Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).[12][13][14]

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Native Polyacrylamide Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A decrease in the intensity of the shifted band (NF-κB-DNA complex) in this compound-treated samples indicates inhibition of NF-κB DNA binding.[7]

dot

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

NF-κB Reporter Gene Assay

Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.

Methodology:

-

Plasmid Transfection: Co-transfect cells (e.g., COS-7) with a reporter plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a promoter with multiple NF-κB binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, treat the cells with this compound and a stimulant (e.g., TNF-α).

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer. Normalize the reporter activity to the control plasmid activity. A dose-dependent decrease in reporter gene activity in this compound-treated cells indicates inhibition of NF-κB-mediated transcription.[7]

Downstream Effects of NF-κB Inhibition by this compound

The inhibition of the NF-κB pathway by this compound leads to a cascade of downstream effects, contributing to its anti-inflammatory and anti-cancer properties.

-

Anti-inflammatory Effects: this compound has been shown to strongly inhibit the expression of numerous NF-κB-dependent pro-inflammatory genes.[6] DNA microarray analysis revealed that this compound down-regulates the expression of chemokines (e.g., CCL3, CCL4, CXCL8), cytokines (e.g., IL-1, IL-6, TNF-α), and pro-inflammatory enzymes like COX-2.[6]

-

Anti-cancer Effects: In breast cancer cell lines, this compound's inhibition of NF-κB leads to significant anti-tumor activity.[1][4][15] This includes:

-

Induction of Apoptosis: this compound treatment results in the up-regulation of pro-apoptotic proteins like Bax and cleaved PARP, and the down-regulation of anti-apoptotic proteins such as Bcl-2 and survivin.[1][15]

-

Cell Cycle Arrest: The compound can induce cell cycle arrest at different phases depending on the cancer cell line.[4]

-

Inhibition of Migration and Invasion: this compound has been observed to decrease the migratory and invasive properties of breast cancer cells.[8]

-

Reversal of Epithelial to Mesenchymal Transition (EMT): this compound can down-regulate FOXM1, a transcription factor that has a binding site for NF-κB in its promoter, leading to a reversal of EMT.[1][4]

-

Conclusion

This compound is a potent and specific inhibitor of the canonical NF-κB signaling pathway. Its primary mechanism of action involves the inhibition of IKK-mediated phosphorylation of IκBα, which prevents the nuclear translocation and transcriptional activity of NF-κB. This upstream inhibition leads to a broad spectrum of anti-inflammatory and anti-cancer effects. The detailed mechanistic understanding and the established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents for a range of diseases driven by aberrant NF-κB activity. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 2. Precursor-Directed Biosynthesis of this compound Derivatives with Nitric Oxide Production Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of NF-κB in Physiological Bone Development and Inflammatory Bone Diseases: Is NF-κB Inhibition “Killing Two Birds with One Stone”? [mdpi.com]

- 6. Influence of the fungal NF-kappaB inhibitor this compound on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 11. med.upenn.edu [med.upenn.edu]

- 12. ld.ru [ld.ru]

- 13. licorbio.com [licorbio.com]

- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound targets NF-kB and FOXM1 to inhibit proliferation, induce apoptosis and reverse epithelial to mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Panepoxydone from Lentinus crinitus: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepoxydone, a secondary metabolite isolated from the edible basidiomycete fungus Lentinus crinitus, has emerged as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its natural source, biological activities, and mechanism of action. Detailed experimental protocols for the cultivation of Lentinus crinitus, extraction of this compound, and key bioassays are presented. Quantitative data on its inhibitory activities are summarized in tabular format for clear comparison. Furthermore, signaling pathway and experimental workflow diagrams are provided in Graphviz DOT language to facilitate a deeper understanding of its molecular interactions and experimental setup. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Mushrooms of the higher Basidiomycetes have long been recognized for their medicinal properties, including anticancer activities.[1] this compound, a fungal metabolite, is a key bioactive compound found in Lentinus crinitus.[1][4] It has garnered significant interest due to its specific interference with the NF-κB mediated signal transduction pathway, a critical regulator of inflammatory and immune responses.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders, making it a prime target for therapeutic intervention. This compound's ability to inhibit this pathway by preventing the phosphorylation of IκBα positions it as a promising lead compound for drug development.[1][2][5]

Natural Source and Cultivation

This compound is naturally produced by the fungus Lentinus crinitus, an edible mushroom consumed by indigenous communities in the Brazilian Amazon.[1] For research and production purposes, Lentinus crinitus can be cultivated in the laboratory.

Cultivation of Lentinus crinitus

Successful cultivation of Lentinus crinitus for mycelial biomass and secondary metabolite production depends on optimizing several environmental parameters.

Table 1: Optimal Growth Conditions for Lentinus crinitus Mycelial Biomass

| Parameter | Optimal Range | Notes |

| Temperature | 31-34 °C | Optimal growth at 32.7 °C. |

| pH | 4.5-6.5 | Optimal growth at pH 6.1. |

| Nitrogen Source | Soybean Meal or Urea | Mycelial growth is inversely proportional to nitrogen concentration. |

| Carbon Source | Maltose | In combination with urea, induces a more complex protein profile. |

Data synthesized from a study on mycelial biomass cultivation of Lentinus crinitus.

Experimental Protocol: Cultivation of Lentinus crinitus for this compound Production

This protocol is a generalized procedure based on common fungal cultivation techniques.

-

Media Preparation: Prepare a liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). For solid-state fermentation, a substrate mixture of sugarcane bagasse and soybean meal can be used.

-

Inoculation: Inoculate the sterilized medium with a pure culture of Lentinus crinitus.

-

Incubation: Incubate the culture under the optimal conditions outlined in Table 1. Fermentation is typically carried out for several days to weeks.

-

Monitoring: Monitor the growth of the mycelial biomass and the production of secondary metabolites, if possible, using analytical techniques like HPLC.

Isolation and Purification of this compound

Experimental Workflow: Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-proliferative and anti-inflammatory effects being the most prominent.

Anti-proliferative Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Table 2: IC50 Values of this compound in Human Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-453 | HER2+ | 4 |

| MCF-7 | Luminal A | 5 |

| MDA-MB-468 | Basal-like | 6 |

| MDA-MB-231 | Basal-like | 15 |

Data from Arora et al., 2014.[6][7]

Inhibition of NF-κB Signaling

The primary mechanism of action of this compound is the inhibition of the NF-κB signaling pathway.

Table 3: Inhibitory Concentration of this compound on NF-κB Activation

| Assay | Cell Line | IC50 |

| NF-κB Activated SEAP Expression | COS-7 | 1.5-2 µg/ml (7.15-9.52 µM) |

| hTNF-α, IL-8 and NF-κB promoter activity | MonoMac6 | 0.5–1 μg/ml |

Data from Erkel et al., 1996 and another study on MonoMac6 cells.[1][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of the inhibitory protein IκBα.[1][2][5] In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting IκBα phosphorylation, this compound effectively sequesters the NF-κB complex in the cytoplasm in an inactive state.[5]

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.

Key Experimental Protocols

NF-κB Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

-

Cell Culture and Transfection: Culture cells (e.g., COS-7 or HEK293T) in appropriate media. Co-transfect the cells with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNFα or TPA) in the presence or absence of varying concentrations of this compound.

-

Lysis and Reporter Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (luciferase or SEAP) using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Western Blot for IκBα Phosphorylation

This method is used to directly assess the effect of this compound on the phosphorylation of IκBα.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or breast cancer cell lines) and treat with an NF-κB stimulus (e.g., TNFα) for a short period (e.g., 15-30 minutes) with or without pre-incubation with this compound.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane can be stripped and re-probed with an antibody for total IκBα as a loading control.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.

Conclusion

This compound, derived from Lentinus crinitus, is a compelling natural product with well-defined inhibitory activity against the NF-κB signaling pathway. Its potent anti-proliferative and anti-inflammatory properties, coupled with a specific molecular target, make it an attractive candidate for further investigation in the context of cancer and inflammatory disease drug discovery. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this promising fungal metabolite. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its structure for improved efficacy and drug-like properties.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Prevention and treatment of cancer using so-called medicinal mushrooms raw materials: Criticism, facts, and perspectives - Zmitrovich - Pharmacy Formulas [journals.eco-vector.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. johnwoodgroup.com [johnwoodgroup.com]

- 5. Mycelial biomass cultivation of Lentinus crinitus | Bioscience Journal [seer.ufu.br]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

Panepoxydone: A Technical Guide to its Chemical Structure, Analogs, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of panepoxydone, a natural product with significant therapeutic potential. The document details its chemical structure, the biosynthesis and biological activity of its analogs, and its primary mechanism of action as a potent inhibitor of the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure of this compound

This compound is a fungal metabolite with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2] Its systematic IUPAC name is (1S,5R,6S)-5-Hydroxy-3-[(1S)-1-hydroxy-3-methyl-2-buten-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-2-one.[3] The chemical structure of this compound is characterized by a compact and highly functionalized epoxy-cyclohexenone core.

Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 31298-54-1).

Biosynthesis and Analogs of this compound

This compound is a natural product isolated from basidiomycetes fungi of the genera Panus and Lentinus.[4] Its biosynthesis originates from prenylhydroquinone and proceeds through a series of hydroxylation, epoxidation, and reduction reactions.[4] A precursor-directed biosynthesis strategy has been successfully employed to generate a series of novel this compound analogs, termed panepoxyquinoids A-N. This was achieved by supplementing the culture of the this compound-producing strain, Panus rudis, with various prenylhydroquinone analogues.

Biosynthetic Pathway of this compound and its Analogs

The general biosynthetic pathway for the production of this compound and its analogs, panepoxyquinoids, from precursor prenylhydroquinone analogs is depicted below.

Caption: Precursor-directed biosynthesis of panepoxyquinoid analogs.

Biological Activity of this compound Analogs

Fourteen novel this compound derivatives, designated panepoxyquinoids A-N, have been synthesized and evaluated for their biological activity. Specifically, their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells was assessed. Several of these analogs exhibited significant inhibitory effects.

Table 1: Inhibitory Activity of this compound and its Analogs on Nitric Oxide Production

| Compound | IC₅₀ (µM) on NO Production |

| This compound (1) | Significant |

| Panepoxyquinoid D (5) | Significant |

| Panepoxyquinoid E (6) | Significant |

| Panepoxyquinoid I (10) | Significant |

| Panepoxyquinoid J (11) | Significant |

| Panepoxyquinoid M (14) | Significant |

| Panepoxyquinoid N (15) | Significant |

Note: The term "Significant" indicates that the IC₅₀ values for these compounds ranged from 4.3 to 30.1 µM as reported in the source literature. The precise IC₅₀ value for each individual compound was not provided.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a crucial transcription factor involved in the regulation of inflammatory responses, cell proliferation, and apoptosis.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[6][8]

Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation of IκBα.[6][8] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences and initiates the transcription of a wide range of pro-inflammatory and pro-survival genes.[6][7]

This compound exerts its inhibitory effect by preventing the phosphorylation of IκBα.[3][5] By blocking this critical step, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby preventing the nuclear translocation and subsequent transcriptional activity of NF-κB.[5][6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to determine the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow

Caption: Workflow for the nitric oxide inhibition assay.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and its analogs

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Remove the medium and pre-treat the cells with various concentrations of this compound, its analogs, or vehicle control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite in the samples is calculated from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is determined relative to the LPS-stimulated vehicle control. IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis of IκBα Phosphorylation

This protocol is for the detection of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates to assess the effect of this compound on the NF-κB signaling pathway.

Materials:

-

Cell lines (e.g., breast cancer cell lines like MCF-7, MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-IκBα and anti-IκBα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total IκBα):

-

The membrane can be stripped of the bound antibodies and re-probed with an antibody against total IκBα to normalize for protein loading.

-

Conclusion

This compound and its analogs represent a promising class of natural products with significant anti-inflammatory and potential anti-cancer properties. Their well-defined mechanism of action, centered on the inhibition of the crucial NF-κB signaling pathway, makes them attractive candidates for further drug development. The precursor-directed biosynthesis approach offers a powerful tool for generating novel analogs with potentially improved therapeutic profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this fascinating class of molecules.

References

- 1. This compound | C11H14O4 | CID 11148494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 6. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

Panepoxydone: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepoxydone, a natural epoxyquinoid isolated from the edible mushroom Lentinus crinitus, has emerged as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary mode of action of this compound is the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This document summarizes the key findings from in vitro studies, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by targeting the canonical NF-κB signaling pathway. Under normal physiological conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state, bound to the inhibitory protein IκBα.[1] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3]

This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα.[3][4] By preventing this crucial step, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its downstream pro-inflammatory target genes.[3][4]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Activity by this compound

| Cell Line | Assay Type | Stimulant | IC50 | Reference |

| COS-7 | NF-κB SEAP Reporter Gene | TPA, TNF-α, Okadaic Acid | 1.5-2 µg/mL (7.15-9.52 µM) | [4] |

| MonoMac6 | NF-κB Promoter Activity | LPS/TPA | 0.5-1 µg/mL | [5] |

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Effect | Concentration | Reference |

| MonoMac6 | This compound | 33 NF-κB dependent pro-inflammatory genes (including CCL3, CCL4, CXCL8, IL-1, IL-6, TNF-α, COX-2) | Strong inhibition of expression | 12-24 µM | [5] |

| MonoMac6 | This compound | hTNF-α promoter activity | Strong inhibition | IC50: 0.5-1 µg/mL | [5] |

| MonoMac6 | This compound | IL-8 promoter activity | Strong inhibition | IC50: 0.5-1 µg/mL | [5] |

Important Note on a Retracted Publication: A study by Arora et al. (2014) in PLOS ONE reported on the anti-proliferative and pro-apoptotic effects of this compound in breast cancer cell lines, linking these effects to NF-κB inhibition. However, this article was retracted in 2023 due to concerns about the reliability and integrity of data in multiple figures. While this paper is cited in some of the available literature, its findings should be interpreted with extreme caution.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the anti-inflammatory properties of this compound.

NF-κB Reporter Gene Assay in COS-7 Cells

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: COS-7 (African green monkey kidney fibroblast-like cell line).

-

Reporter System: A plasmid containing the gene for Secreted Alkaline Phosphatase (SEAP) under the control of an NF-κB responsive promoter is transfected into the cells.

-

Protocol Outline:

-

COS-7 cells are seeded in multi-well plates and transfected with the NF-κB-SEAP reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).[6]

-

After an incubation period to allow for plasmid expression, the cells are pre-treated with varying concentrations of this compound for a specified time.

-

The cells are then stimulated with an NF-κB activator, such as TNF-α or TPA (12-O-tetradecanoylphorbol-13-acetate), to induce NF-κB activation.

-

Following stimulation, the cell culture supernatant is collected.

-

The activity of the secreted SEAP in the supernatant is measured using a colorimetric or chemiluminescent assay.

-

The inhibition of SEAP activity in this compound-treated cells compared to stimulated, untreated cells reflects the inhibition of NF-κB transcriptional activity.

-

-

Reference: Erkel et al., 1996[4]

Analysis of Pro-inflammatory Gene Expression in MonoMac6 Cells

This protocol details the investigation of this compound's effect on the expression of a broad range of inflammatory genes.

-

Cell Line: MonoMac6 (human monocytic cell line).

-

Methodology: DNA microarray analysis and Reverse Transcription Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR).

-

Protocol Outline:

-

MonoMac6 cells are cultured and seeded in appropriate culture vessels.

-

Cells are pre-incubated with low micromolar concentrations of this compound (e.g., 12-24 µM).

-

Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) and TPA.

-

After the stimulation period, total RNA is isolated from the cells.

-

For DNA microarray analysis, the isolated RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye and hybridized to a microarray chip containing probes for numerous human genes, particularly those involved in inflammation. The fluorescence intensity of each spot on the array corresponds to the expression level of a specific gene.

-

For RT-qPCR, the isolated RNA is reverse transcribed into cDNA. Specific primers for target pro-inflammatory genes (e.g., TNF-α, IL-8, COX-2) and a housekeeping gene (for normalization) are used to quantify the relative expression levels of the target genes.

-

-

Reference: Erkel et al., 2007[5]

Conclusion and Future Directions

This compound has been clearly identified as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. The quantitative data from in vitro studies consistently demonstrate its ability to suppress the expression of a wide range of pro-inflammatory mediators at micromolar concentrations. The detailed experimental protocols provided herein offer a foundation for further research and validation of its therapeutic potential.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic agent. Additionally, structure-activity relationship studies could lead to the synthesis of novel analogs with improved potency and selectivity. Given its natural origin and specific mechanism of action, this compound represents a promising lead compound for the development of new anti-inflammatory drugs.

References

- 1. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappa B activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the fungal NF-kappaB inhibitor this compound on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

Panepoxydone's Role in Cancer Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepoxydone, a natural product isolated from the mushroom Lentinus crinitus, has emerged as a noteworthy inhibitor of key cancer signaling pathways. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its well-established role as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade. While preliminary research has suggested broader effects on apoptosis, cell cycle regulation, and epithelial-to-mesenchymal transition (EMT), it is critical to note that a significant portion of this supporting data originates from a since-retracted publication. This guide, therefore, distinguishes between independently validated findings and those that require further investigation, offering a transparent and critical overview for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The most rigorously documented anticancer mechanism of this compound is its targeted inhibition of the NF-κB signaling pathway. NF-κB is a family of transcription factors that plays a pivotal role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.

This compound exerts its inhibitory effect by preventing the phosphorylation of the inhibitory protein IκBα (Inhibitor of kappa B alpha).[1][2] In unstimulated cells, IκBα is bound to the NF-κB dimer (typically p50-p65), sequestering it in the cytoplasm. Upon receiving an activating signal (e.g., from cytokines like TNF-α or from phorbol esters like TPA), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.

This compound disrupts this cascade by blocking the initial phosphorylation of IκBα.[1][2] By preventing this crucial step, this compound ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm and preventing the transcription of NF-κB's downstream target genes.[1][2] This mechanism has been demonstrated in multiple cell lines, including COS-7, HeLa S3, and the human monocytic cell line MonoMac6.[2][3]

Figure 1. This compound's inhibition of the canonical NF-κB signaling pathway.

Quantitative Analysis of this compound's Inhibitory Activity

Independent studies have quantified the inhibitory effects of this compound on NF-κB-related activities. The following table summarizes key IC50 values from peer-reviewed literature, excluding data from the retracted Arora et al. publication.

| Cell Line | Assay | Stimulant | IC50 | Reference |

| COS-7 | NF-κB activated SEAP expression | Not specified | 7.15-9.52 µM | [2] |

| MonoMac6 | hTNF-α promoter activity | LPS/TPA | 0.5-1 µg/ml | [3] |

| MonoMac6 | IL-8 promoter activity | LPS/TPA | 0.5-1 µg/ml | [3] |

| MonoMac6 | NF-κB promoter activity | LPS/TPA | 0.5-1 µg/ml | [3] |

Note: SEAP = Secreted Alkaline Phosphatase; LPS = Lipopolysaccharide; TPA = 12-O-tetradecanoylphorbol-13-acetate.

Effects on NF-κB-Dependent Gene Expression

A study by Erkel et al. (2007) utilized DNA microarray analysis to investigate the impact of this compound on inflammatory gene expression in MonoMac6 cells. The findings revealed that this compound (at concentrations of 12-24 µM) significantly inhibited the expression of thirty-three NF-κB-dependent pro-inflammatory genes without substantially affecting housekeeping genes.[3] These down-regulated genes include:

-

Chemokines: CCL3, CCL4, CCL8, CXCL8, CXCL10, CXCL20

-

Cytokines: IL-1, IL-6, TNF-α

-

Pro-inflammatory Enzymes: COX-2

-

Components of the REL/NF-κB/IκB family

These findings underscore this compound's potent and specific inhibitory effect on the transcriptional activity of NF-κB.[3]

Other Reported Anticancer Activities (Requiring Independent Validation)

A significant body of research on this compound's effects on apoptosis, cell cycle, and EMT in breast cancer cell lines was detailed in a 2014 PLOS ONE paper by Arora et al. However, this paper was retracted in 2023 due to concerns about the integrity of the data presented in multiple figures. As such, the findings from this paper should be considered unverified until they can be independently replicated.

The retracted study claimed that this compound:

-

Induces Apoptosis: It was reported to increase the number of apoptotic cells in a dose-dependent manner in breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468, and MDA-MB-453). This was purportedly associated with the up-regulation of Bax and cleaved PARP, and down-regulation of Bcl-2, survivin, and cyclin D1.

-

Causes Cell Cycle Arrest: The study suggested that this compound treatment led to cell cycle arrest at the G2 phase in MCF-7 and MDA-MB-468 cells, and at the S phase in MDA-MB-231 and MDA-MB-453 cells.

-

Reverses Epithelial-to-Mesenchymal Transition (EMT): It was claimed that this compound could reverse EMT by down-regulating the transcription factor FOXM1, leading to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin, slug, and zeb1.

It is crucial for the scientific community to conduct further independent research to validate or refute these claims.

Experimental Protocols

Cell Culture and Treatment (General Protocol)

-

Cell Lines: Human cancer cell lines (e.g., HeLa, COS-7, MonoMac6) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO and stored at -20°C. For experiments, fresh dilutions are made in the complete growth medium. A vehicle control (e.g., 0.2% DMSO) is run in parallel.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to detect the binding of NF-κB to a specific DNA sequence.

Figure 2. A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

-

Nuclear Extract Preparation: Cells are treated with this compound or vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α or TPA). Nuclear extracts are then prepared using a standard protocol involving cell lysis and separation of the nuclear fraction.

-

Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB is synthesized and end-labeled, typically with a radioisotope like ³²P-ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

Electrophoresis: The reaction mixtures are resolved on a native (non-denaturing) polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. A reduction in the intensity of this shifted band in this compound-treated samples compared to the control indicates inhibition of NF-κB binding.[2]

Conclusion and Future Directions

This compound is a well-validated inhibitor of the NF-κB signaling pathway, acting through the prevention of IκBα phosphorylation. This mechanism is supported by robust, peer-reviewed data and provides a solid foundation for its consideration as a potential anticancer agent. However, other reported effects of this compound, including the induction of apoptosis, cell cycle arrest, and reversal of EMT, are based on findings from a retracted study and therefore require independent verification.

Future research should focus on:

-

Independent Validation: Conducting rigorous, independent studies to confirm or refute the previously reported effects of this compound on apoptosis, cell cycle, and EMT in various cancer models.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical in vivo cancer models to determine its therapeutic potential.

-

Target Identification: Utilizing chemical biology approaches, such as affinity chromatography with this compound analogs, to identify its direct molecular targets within the IKK complex or other cellular proteins.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these key areas, the scientific community can build a more complete and reliable understanding of this compound's full therapeutic potential in oncology.

References

- 1. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of the fungal NF-kappaB inhibitor this compound on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Panepoxydone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepoxydone is a fungal secondary metabolite that has garnered significant interest within the scientific community for its potent anti-inflammatory and potential anticancer properties. First isolated from the edible mushroom Lentinus crinitus, this epoxycyclohexenone natural product has been shown to be a specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its biological activities with relevant quantitative data, and a discussion of its mechanism of action. Particular attention is given to the presentation of quantitative data in tabular format and the visualization of key pathways and workflows using Graphviz diagrams to facilitate understanding and further research.

Discovery and Producing Organisms

This compound was first reported in 1996 as a novel inhibitor of NF-κB mediated signal transduction.[1] It was isolated from the fermentation broth of the basidiomycete Lentinus crinitus.[1] Subsequent studies have also identified this compound in other species of fungi, including Panus rudis.[2][3] These fungi belong to the family Polyporaceae and are known producers of a diverse array of bioactive secondary metabolites. The discovery of this compound was the result of a screening program aimed at identifying new inhibitors of the NF-κB pathway, a key regulator of the inflammatory and immune response.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound exerts its inhibitory effect by preventing the phosphorylation of IκB.[1] This stabilizes the NF-κB/IκB complex in the cytoplasm, thereby blocking the downstream signaling cascade. This targeted mechanism of action makes this compound a valuable tool for studying the NF-κB pathway and a potential therapeutic agent for diseases characterized by aberrant NF-κB activation, such as chronic inflammatory disorders and certain types of cancer.

Anti-inflammatory Activity

The inhibition of the NF-κB pathway by this compound translates to significant anti-inflammatory effects. Studies have shown that this compound can suppress the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound and its derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule.[2][3]

Anticancer Activity

Given the central role of NF-κB in promoting cancer cell proliferation, survival, and metastasis, its inhibition by this compound has been investigated as a potential anticancer strategy.

Note on Retracted Data: A significant portion of the research on the anti-cancer effects of this compound in breast cancer cell lines was published in a 2014 paper by Arora et al. in PLOS ONE.[4][5] This paper was later retracted in 2023 due to concerns regarding the integrity of data in multiple figures.[6][7] Therefore, the quantitative data from this source should be interpreted with caution. This guide presents the data as originally published but highlights the retraction for full transparency.

The retracted study reported that this compound exhibited a time- and dose-dependent decrease in the proliferation of various breast cancer cell lines, including MCF-7, MDA-MB-231, MDA-MB-468, and MDA-MB-453.[4] It was also reported to induce apoptosis and inhibit cell migration and invasion.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of this compound.

| Table 1: Inhibition of NF-κB Activation | |

| Cell Line | IC₅₀ |

| COS-7 | 7.15-9.52 µM |

Data from Erkel et al., 1996.[1]

| Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells | |

| Compound | IC₅₀ (µM) |

| This compound (1) | 4.3 - 30.1 |

| This compound Derivatives (5-6, 10-11, 14-15) | 4.3 - 30.1 |

Data from Yu et al., 2024.[2][3]

| Table 3: Antiproliferative Activity in Breast Cancer Cell Lines (Retracted Data) | |

| Cell Line | IC₅₀ (µM) |

| MDA-MB-453 | 4 |

| MCF-7 | 5 |

| MDA-MB-468 | 6 |

| MDA-MB-231 | 15 |

Data from Arora et al., 2014 (retracted).[4]

Experimental Protocols

Fungal Fermentation and Extraction (General Protocol)

Detailed protocols for the large-scale fermentation of Lentinus crinitus or Panus rudis for this compound production are not extensively detailed in the readily available literature. However, a general approach based on standard mycology and natural product chemistry practices can be outlined.

Fungal Culture and Fermentation:

-

Strain Maintenance: Pure cultures of Lentinus crinitus or Panus rudis are maintained on a suitable solid medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Inoculum Preparation: A liquid seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with mycelial plugs from the agar plates. The culture is incubated at 25-28°C with shaking (120-150 rpm) for several days.

-

Production Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be optimized for secondary metabolite production but typically contains a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. Fermentation is carried out at 25-28°C with aeration and agitation for 14-28 days.

Extraction:

-

Separation of Mycelia and Broth: The fermentation culture is harvested, and the mycelia are separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture broth is extracted multiple times with an equal volume of an organic solvent such as ethyl acetate. The mycelia can also be macerated and extracted with the same solvent to recover intracellular metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Chromatographic Steps: Fractions containing this compound, as identified by TLC and comparison with a standard (if available), are pooled and subjected to further purification steps. These may include Sephadex LH-20 chromatography to remove pigments and other impurities, followed by High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to obtain pure this compound.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to quantify the inhibitory effect of a compound on NF-κB activation.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with two plasmids: one expressing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element, and another plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or phorbol 12-myristate 13-acetate (PMA), to induce reporter gene expression.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzymes is measured using a luminometer or spectrophotometer according to the manufacturer's instructions.

-

Data Analysis: The NF-κB-dependent reporter activity is normalized to the control reporter activity. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the stimulated reporter gene expression.

Spectroscopic Data for Characterization

| Table 4: General Spectroscopic Data for this compound | |

| Technique | Key Features |

| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to the epoxide ring, and methyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the epoxide ring, and methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula of this compound (C₁₁H₁₄O₄). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and C-O-C (epoxide) functional groups. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the chromophore present in the molecule. |

Visualizations

NF-κB Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκB.

General Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from fungal culture.

Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from prenylhydroquinone.

Conclusion

This compound represents a promising natural product with a well-defined mechanism of action as an NF-κB inhibitor. Its discovery has opened avenues for the development of novel anti-inflammatory and potentially anticancer therapeutics. This technical guide has provided a consolidated resource for researchers, summarizing the key findings related to its discovery, biological activity, and isolation. The detailed protocols and data presentation aim to facilitate further investigation into this fascinating molecule and its therapeutic potential. Future research should focus on obtaining more robust, non-retracted data on its anticancer efficacy, optimizing its production through fermentation or chemical synthesis, and exploring its therapeutic applications in preclinical and clinical studies.

References

- 1. This compound targets NF-kB and FOXM1 to inhibit proliferation, induce apoptosis and reverse epithelial to mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precursor-Directed Biosynthesis of this compound Derivatives with Nitric Oxide Production Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 5. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retraction: this compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer | PLOS One [journals.plos.org]

- 7. Retraction: this compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Panepoxydone and the IKK Complex: A Technical Guide to Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular docking of Panepoxydone with the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. This compound, a natural secondary metabolite, has been identified as an inhibitor of NF-κB activation by preventing the phosphorylation of IκBα.[1][2][3] This guide outlines the theoretical basis for this interaction, details the experimental protocols for in silico molecular docking, presents comparative quantitative data of known IKKβ inhibitors, and visualizes the associated signaling pathways and experimental workflows. The content herein is intended to serve as a comprehensive resource for researchers in drug discovery and molecular biology interested in the computational analysis of potential IKK inhibitors.

Introduction: The NF-κB Pathway and the Role of the IKK Complex

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[4] The canonical NF-κB signaling pathway is predominantly controlled by the IκB kinase (IKK) complex.[4] This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator) or IKKγ.[4] In the canonical pathway, various stimuli, such as pro-inflammatory cytokines, lead to the activation of the IKK complex, which then phosphorylates the inhibitor of κB (IκB) proteins, primarily IκBα.[4][5] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[5]

Given its central role in inflammatory and malignant processes, the IKK complex, and particularly the IKKβ subunit, has emerged as a significant target for therapeutic intervention.[5]

This compound: A Natural NF-κB Inhibitor

This compound is a fungal secondary metabolite that has been shown to inhibit the activation of the NF-κB signaling pathway.[1][2][3] It is understood to exert its inhibitory effect by preventing the phosphorylation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm in an inactive state.[1][2] This mechanism of action strongly suggests that this compound's molecular target is within the IKK complex, with the IKKβ subunit being the most probable candidate due to its primary role in phosphorylating IκBα in the canonical pathway.

Molecular Docking of this compound with IKKβ

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the potential binding mode and affinity of a small molecule inhibitor, such as this compound, to its protein target, like IKKβ.

Key Components for Molecular Docking

-

Protein Target: The three-dimensional structure of the human IKKβ subunit is essential. A crystal structure, such as PDB ID: 4KIK, provides the atomic coordinates necessary for docking simulations.[6] This structure reveals a trimodular architecture consisting of a kinase domain (KD), a ubiquitin-like domain (ULD), and a scaffold/dimerization domain (SDD).[6]

-

Ligand: The three-dimensional structure of this compound is also required. This can be obtained from chemical databases like PubChem (CID 11148494).

Data Presentation: Comparative Analysis of IKKβ Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| TPCA-1 | ATP-competitive | IKKβ | 17.9 | N/A | [7][8] |

| BMS-345541 | Allosteric | IKKβ | 300 | N/A | [9] |

| SC-514 | ATP-competitive | IKKβ | 3,000-12,000 | N/A | [10] |

| IKK16 | Selective | IKKβ | 40 | N/A | [4] |

N/A: Not Available

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking of this compound with the IKKβ subunit using AutoDock Vina.

4.1.1. Preparation of the Receptor (IKKβ)

-

Obtain Protein Structure: Download the crystal structure of human IKKβ from the Protein Data Bank (e.g., PDB ID: 4KIK).

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

-

File Conversion: Convert the processed PDB file to the PDBQT format using tools like AutoDockTools.

4.1.2. Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Conversion: Convert the optimized ligand structure to the PDBQT format, defining the rotatable bonds.

4.1.3. Grid Box Generation

-

Define Binding Site: Identify the ATP-binding site of the IKKβ kinase domain. This is the likely binding pocket for an ATP-competitive inhibitor.

-

Set Grid Parameters: Define the center and dimensions of a grid box that encompasses the entire binding site. The grid box should be large enough to allow for the ligand to move and rotate freely.

4.1.4. Docking Simulation

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

-

Run AutoDock Vina: Execute the docking simulation from the command line. Vina will generate multiple binding poses of the ligand within the receptor's binding site and calculate the binding affinity (in kcal/mol) for each pose.

4.1.5. Analysis of Results

-

Examine Binding Poses: Visualize the predicted binding poses of this compound within the IKKβ active site using molecular visualization software (e.g., PyMOL, Chimera).

-

Analyze Interactions: Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of IKKβ.

-

Evaluate Binding Affinity: The binding affinity scores for the different poses provide an estimation of the binding strength. The pose with the lowest binding energy is typically considered the most favorable.

In Vitro IKKβ Kinase Assay Protocol (General)

This protocol provides a general outline for an in vitro kinase assay to determine the IC50 value of a test compound against IKKβ.

4.2.1. Materials

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer

-

Test compound (this compound)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radioactive assays

4.2.2. Procedure

-

Prepare Reagents: Dilute the IKKβ enzyme, substrate, and ATP to their final concentrations in the kinase assay buffer. Prepare a serial dilution of the test compound.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the IKKβ enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction according to the assay method (e.g., by adding a stop solution).

-

Detection:

-

ADP-Glo™ Assay: Add the ADP-Glo™ reagent to convert ADP to ATP, followed by the Kinase Detection Reagent to produce a luminescent signal.

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of IKKβ activity against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations

Signaling Pathway

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

- 1. This compound Targets NF-kB and FOXM1 to Inhibit Proliferation, Induce Apoptosis and Reverse Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets NF-kB and FOXM1 to inhibit proliferation, induce apoptosis and reverse epithelial to mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

A Technical Guide to the Reported Interaction Between Panepoxydone and the FOXM1 Pathway

Notice of Retraction: The primary source of data for this technical guide, a 2014 paper by Arora et al. in PLOS One, was officially retracted on December 29, 2023.[1] The retraction was due to concerns regarding the reliability and integrity of the data presented in multiple figures.[1] This guide summarizes the reported findings of that paper to provide a comprehensive overview of the proposed interaction for informational and historical context. The scientific community is advised that these findings are not currently considered reliable and require independent verification.

Introduction

Panepoxydone (PP) is a natural epoxyquinone compound isolated from fungi, which has been investigated for its potential as an anticancer agent.[2] The Forkhead Box M1 (FOXM1) transcription factor is a well-established proto-oncogene, frequently overexpressed in a wide range of human cancers, including breast cancer.[3] FOXM1 is a critical regulator of the cell cycle, promoting G1/S and G2/M phase transitions, and plays a significant role in cell proliferation, DNA damage repair, and epithelial-to-mesenchymal transition (EMT).[3]

This document details the proposed mechanism by which this compound was reported to exert its antitumor effects through the modulation of the FOXM1 pathway. It will present the quantitative data, experimental methodologies, and signaling pathways as described in the now-retracted primary literature.

Reported Molecular Mechanism of Action

This compound was proposed to function as an inhibitor of the NF-κB signaling pathway.[4] The antitumor effect was reportedly linked to its ability to prevent the phosphorylation of IκBα, leading to the cytoplasmic accumulation and inactivation of NF-κB.[3]

The key link to the FOXM1 pathway was established through in silico analysis, which identified putative NF-κB binding sites on the FOXM1 gene promoter.[3] The proposed mechanism suggests that by inhibiting NF-κB, this compound transcriptionally downregulates FOXM1.[3] This reduction in FOXM1 expression was reported to be a critical step in reversing the epithelial-to-mesenchymal transition (EMT), a process integral to cancer cell invasion and metastasis.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade, from this compound's inhibition of NF-κB to the downstream effects on FOXM1 and EMT markers.

Quantitative Data (Reported)

The following tables summarize the quantitative findings as reported in Arora et al. (2014).

Table 1: Reported IC₅₀ Values of this compound on Breast Cancer Cell Lines

Cell proliferation was measured after 72 hours of exposure using a CellTiter-Glo assay.[3]

| Cell Line | Type | Reported IC₅₀ (µM) |

| MDA-MB-453 | Triple-Negative (TNBC) | 4 |

| MCF-7 | ER-Positive | 5 |

| MDA-MB-468 | Triple-Negative (TNBC) | 6 |

| MDA-MB-231 | Triple-Negative (TNBC) | 15 |

Table 2: Reported Fold-Change in FOXM1 Protein Expression After this compound Treatment

Expression levels were determined by Western Blot analysis.[2][3]

| Cell Line | Reported Fold-Change vs. Control | Statistical Significance (p-value) |

| MCF-7 | 1.7-fold decrease | <0.05 |

| MDA-MB-231 | 2.4-fold decrease | <0.05 |

Experimental Protocols (As Described)